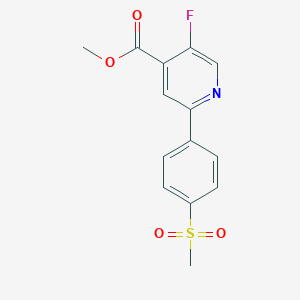
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position, a methylsulfonyl group attached to a phenyl ring, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate typically involves the following steps:
Nitration: The starting material, 5-fluoro-2-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amine group is sulfonated using methylsulfonyl chloride in the presence of a base like pyridine to introduce the methylsulfonyl group.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems, which can provide insights into drug metabolism and toxicity.
作用機序
The mechanism of action of Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Methyl 5-fluoro-2-(4-methylphenyl)isonicotinate: Lacks the sulfonyl group, which may result in different biological activity and chemical reactivity.
Methyl 5-chloro-2-(4-(methylsulfonyl)phenyl)isonicotinate: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.
Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)benzoate: Replacement of the isonicotinate moiety with a benzoate group can affect its pharmacokinetic properties.
Uniqueness: Methyl 5-fluoro-2-(4-(methylsulfonyl)phenyl)isonicotinate is unique due to the combination of the fluorine atom and the methylsulfonyl group, which confer specific electronic and steric properties. These features can enhance its binding affinity and selectivity in biological systems, making it a valuable compound for various applications.
特性
分子式 |
C14H12FNO4S |
|---|---|
分子量 |
309.31 g/mol |
IUPAC名 |
methyl 5-fluoro-2-(4-methylsulfonylphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12FNO4S/c1-20-14(17)11-7-13(16-8-12(11)15)9-3-5-10(6-4-9)21(2,18)19/h3-8H,1-2H3 |
InChIキー |
JRDYLHXUOYBQJZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


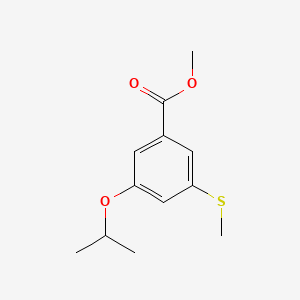
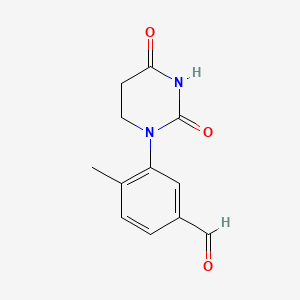
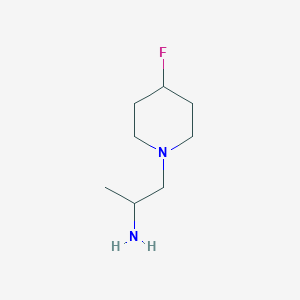
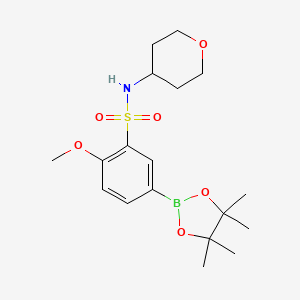
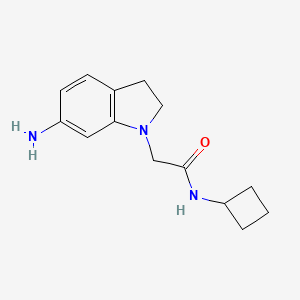
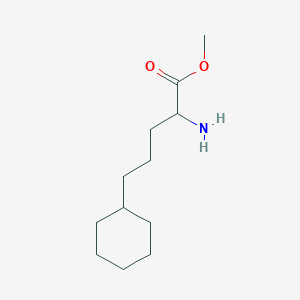

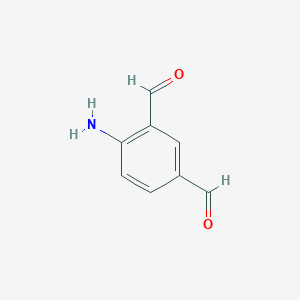
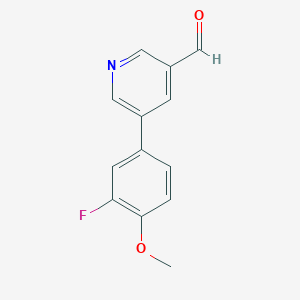
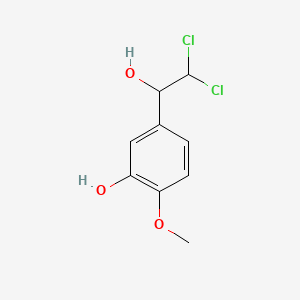
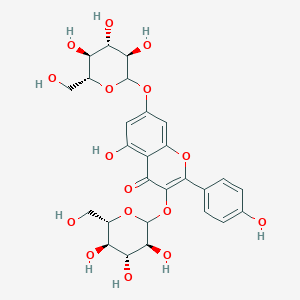

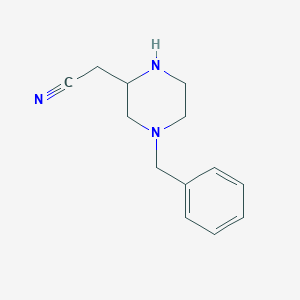
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)
